molecular formula C9H8N2O3 B2469090 3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester CAS No. 501904-27-4

3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester

Cat. No. B2469090
M. Wt: 192.174
InChI Key: KSRNYBHUJUPJTP-UHFFFAOYSA-N
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Description

“3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester” is a chemical compound with the CAS Number: 501904-27-4 . It has a molecular weight of 192.17 and its IUPAC name is methyl 3-amino-1,2-benzisoxazole-6-carboxylate . It is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of oxazolines, which includes “3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester”, often involves a nucleophilic attack and an intramolecular cyclization . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols has been established in the presence of a boronic acid catalyst .


Molecular Structure Analysis

The molecular structure of “3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester” can be represented by the InChI code: 1S/C9H8N2O3/c1-13-9(12)5-2-3-6-7(4-5)14-11-8(6)10/h2-4H,1H3,(H2,10,11) .


Physical And Chemical Properties Analysis

“3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester” is a pale-yellow to yellow-brown solid . It has a molecular weight of 192.17 . The storage temperature is 2-8°C .

Scientific Research Applications

Nitrosation Reaction Studies

The reaction between methyl or ethyl esters of 1, 2-benzisoxazole-3-acetic acid and iso-amyl nitrite has been studied. The primary product of this reaction was identified as 4-(2′-hydroxyphenyl)furazan-3-carboxylic acid through chemical and X-ray crystal structure analyses (Giannella et al., 1983).

Azo Dye Synthesis

Ortho/para-aminobenzoic acids and corresponding methyl esters were used to produce a series of isomeric pairs of heterocyclic azo dyes. These dyes showed improved pH stability due to the removal of the active hydrazone proton via 3-methoxypropylamine substitution (Wang et al., 2018).

Synthesis of Thienopyrimidinones

Condensation reactions of o-cyanomethylbenzoic acids with esters of 2-aminothiophene-3-carboxylic and 3-amino-thiophene-2-carboxylic acids were performed to create isomeric 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-ylmethyl)-benzoic acids and their ethyl and phenacyl esters (Kucherenko et al., 2008).

Corrosion Inhibition Studies

1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester was evaluated as a corrosion inhibitor of steel in hydrochloric acid, demonstrating significant inhibition efficiency (Herrag et al., 2007).

Synthesis of Substituted Amides and Peptides

Efficient methods for coupling conjugated carboxylic acids with methyl ester amino acids hydrochloride were developed, illustrating the synthesis of various substituted amino acid derivatives (Brunel et al., 2005).

Preparation of Acyl-Substituted Heterocycles

A process was described for the preparation of 3-acyl-substituted isoxazolines, benzisoxazoles, and isoxazoles from corresponding 3-carboxylate esters, demonstrating a new methodology in heterocyclic chemistry (Murai et al., 2012).

Safety And Hazards

The safety information for “3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester” includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305+P351+P338 . The signal word is “Warning” and the pictogram is an exclamation mark .

Future Directions

The future directions for “3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester” and similar compounds could involve the development of alternate metal-free synthetic routes . This is due to the disadvantages associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures .

properties

IUPAC Name

methyl 3-amino-1,2-benzoxazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-13-9(12)5-2-3-6-7(4-5)14-11-8(6)10/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRNYBHUJUPJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=NO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester

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